3-Acetyl-8-fluoroquinolin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
3-acetyl-8-fluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H8FNO2/c1-6(14)8-5-13-10-7(11(8)15)3-2-4-9(10)12/h2-5H,1H3,(H,13,15) |
InChI Key |
AACPNQREZYJKJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C(C1=O)C=CC=C2F |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation for 3 Acetyl 8 Fluoroquinolin 4 1h One
Historical and Contemporary Synthetic Routes to Quinolone Derivatives
The synthesis of the quinolone scaffold dates back to the 19th century, with several classical methods still being relevant today. These foundational methods, alongside modern advancements, provide a comprehensive toolkit for chemists.
Classical Methods:
Gould-Jacobs Reaction: This has been a cornerstone for the synthesis of 4-hydroxyquinolines. drugfuture.com It involves the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate, followed by thermal cyclization of the resulting anilinomethylenemalonate. drugfuture.com Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline (B1666331) core. wikipedia.org The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org
Conrad-Limpach-Knorr Reaction: This method utilizes the reaction of anilines with β-ketoesters. mdpi.com The reaction conditions determine the product, with heating at higher temperatures (around 250 °C) favoring the formation of 4-quinolones, while lower temperatures (around 100 °C) in the presence of acid lead to 2-quinolones. mdpi.com
Camps Cyclization: This reaction involves the cyclization of o-acylaminoacetophenones in the presence of a base to yield a mixture of 2-hydroxy- and 4-hydroxyquinolines. The ratio of the products can be influenced by the reaction conditions.
Niementowski Reaction: This method involves the condensation of anthranilic acid with a ketone to produce γ-hydroxyquinoline derivatives. mdpi.com
Contemporary Methods:
Modern synthetic chemistry has introduced a variety of more efficient and versatile methods for quinolone synthesis:
Transition Metal-Catalyzed Reactions: Palladium-catalyzed reactions, in particular, have become a powerful tool for constructing the quinolone ring system. mdpi.com These methods often involve the coupling of anilines with alkynes. nih.gov For instance, the carbonylative Sonogashira coupling/cyclization of 2-iodoanilines and alkynes offers a route to functionalized 4-quinolones. organic-chemistry.org Ruthenium-catalyzed cyclization of anilides with propiolates or acrylates also provides access to 2-quinolones. organic-chemistry.org
Microwave-Assisted Synthesis: The use of microwave irradiation has significantly reduced reaction times and often improved yields in classical reactions like the Gould-Jacobs and Conrad-Limpach reactions. nih.govjasco.ro
Green Chemistry Approaches: Recognizing the environmental impact of traditional synthetic methods, there is a growing emphasis on developing greener alternatives. sciety.orgacs.orgqeios.comqeios.comijpsjournal.comresearchgate.net These include the use of environmentally benign solvents like water or ethanol (B145695), solvent-free reactions, and the use of biocatalysts or photocatalysts. sciety.orgqeios.com
Specific Synthetic Strategies for 3-Acetyl-8-fluoroquinolin-4(1H)-one
The synthesis of the specifically substituted this compound requires careful consideration of precursor design and regioselectivity.
Cyclization Reactions and Precursor Design for this compound Synthesis
A key strategy for the synthesis of this compound is the Gould-Jacobs reaction . The precursor design involves the selection of a specifically substituted aniline, namely 2-fluoroaniline, which provides the 8-fluoro substitution on the quinolone ring. The acetyl group at the 3-position is introduced by using a modified malonate derivative in the initial condensation step.
A reported microwave-assisted Gould-Jacobs reaction for the synthesis of similar 3-acetyl-4-hydroxyquinoline derivatives provides a direct pathway. researchgate.net In this approach, a substituted aniline is reacted with diethyl malonate and acetic anhydride (B1165640) in the presence of a catalyst under microwave irradiation. This one-pot synthesis is efficient and leads to the desired product in good yields.
| Reactants | Reaction Type | Key Features | Product |
| 2-Fluoroaniline, Diethyl malonate, Acetic anhydride | Microwave-assisted Gould-Jacobs reaction | One-pot synthesis, shorter reaction time. | This compound |
Post-Cyclization Functionalization and Regioselective Transformations
While direct synthesis is often preferred, post-cyclization functionalization can also be a viable strategy. This involves first synthesizing the 8-fluoroquinolin-4(1H)-one core and then introducing the acetyl group at the 3-position. However, achieving regioselectivity in such transformations can be challenging.
Recent advances in C-H functionalization offer potential routes for the direct introduction of functional groups onto the quinoline (B57606) scaffold. nih.gov These methods, often catalyzed by transition metals, can provide high regioselectivity. mdpi.com For instance, the regioselective functionalization of quinolines at various positions has been demonstrated, although specific methods for acylation at the C-3 position of an 8-fluoroquinolin-4(1H)-one would require specific investigation. mdpi.com
Another approach is the dearomative hydroboration of quinolines, which can introduce boron at specific positions, allowing for subsequent functionalization. nih.gov
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quinolones to minimize environmental impact. sciety.orgacs.orgqeios.comqeios.comijpsjournal.comresearchgate.net For the synthesis of this compound, several green strategies can be considered:
Microwave-Assisted Synthesis: As mentioned, this technique significantly reduces energy consumption and reaction times compared to conventional heating. nih.govjasco.ro
Solvent-Free Reactions: Conducting the synthesis without a solvent, or in a green solvent like water or ethanol, reduces volatile organic compound (VOC) emissions. sciety.orgqeios.com
Catalyst Selection: Utilizing non-toxic and reusable catalysts is a key aspect of green chemistry. ijpsjournal.com Exploring solid acid catalysts or biocatalysts for the cyclization step could be a greener alternative to traditional acid or base catalysts.
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Energy Efficiency | Microwave irradiation | Reduced reaction time and energy consumption |
| Use of Safer Solvents | Water, ethanol, or solvent-free conditions | Reduced VOC emissions and toxicity |
| Catalysis | Use of reusable solid acids or biocatalysts | Minimized waste and environmental impact |
Reaction Mechanism Elucidation for Key Synthetic Transformations
Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields.
Proposed Reaction Pathways and Intermediates
The Gould-Jacobs reaction proceeds through a well-established mechanism. wikipedia.org
Condensation: The reaction begins with the nucleophilic attack of the aniline nitrogen on one of the carbonyl groups of the malonic ester derivative, followed by the elimination of ethanol to form an enamine intermediate. wikipedia.org
Cyclization: The enamine then undergoes a thermal 6-electron electrocyclization. This is a key step that forms the quinolone ring system. A subsequent elimination of another molecule of ethanol leads to the formation of the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org
Tautomerization: The 4-hydroxyquinoline exists in equilibrium with its 4-oxo tautomer, with the keto form generally being more stable. wikipedia.org
Hydrolysis and Decarboxylation (if applicable): In the classic Gould-Jacobs reaction, the ester group is hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield the final quinolone. wikipedia.org In the case of the synthesis of this compound via the microwave-assisted method with acetic anhydride, the acetyl group is directly incorporated.
Key Intermediates in the Gould-Jacobs Reaction:
Anilinomethylenemalonate ester
Iminoketene (proposed in some mechanistic studies of similar cyclizations)
4-hydroxy-3-carboalkoxyquinoline
Kinetic and Thermodynamic Investigations of Synthetic Steps
A thorough review of available scientific literature reveals a notable absence of specific kinetic and thermodynamic studies focused on the synthetic steps for this compound. While the synthesis of various quinolone derivatives is a well-documented field, detailed investigations into the reaction rates, activation energies, and thermodynamic parameters for the formation of this particular fluorinated acetyl-quinolinone are not readily found in public domain research.
General synthetic routes to quinolones, such as the Gould-Jacobs reaction, Conrad-Limpach-Knorr synthesis, and various metal-catalyzed cyclizations, have been extensively studied for other analogues. nih.govmdpi.comresearchgate.net These studies often focus on reaction yields, optimization of conditions (temperature, catalysts, solvents), and substrate scope. rsc.orgvcu.edu For instance, the cyclization of anilines with β-ketoesters or related compounds is a common strategy, where reaction conditions can influence the formation of 4-quinolones versus 2-quinolones. mdpi.com
Thermodynamic considerations in quinolone chemistry have been explored more in the context of their biological interactions, such as binding to DNA gyrase, rather than their synthesis. koreascience.krresearchgate.net These studies provide insight into the binding affinities and the enthalpic and entropic contributions to the formation of quinolone-DNA complexes. koreascience.kr
While theoretical studies involving kinetic and thermodynamic calculations have been applied to other chemical reactions, such as the Claisen-Schmidt condensation for chalcone (B49325) synthesis, similar computational investigations for the synthesis of this compound are not apparent in the surveyed literature. researchgate.net
The influence of substituents on the quinolone core, including fluorine at the C-8 position, is acknowledged for its significant impact on biological activity. nih.gov However, the corresponding detailed kinetic and thermodynamic data for the synthetic pathways leading to such substituted quinolones, and specifically for this compound, remains an area for future research.
Chemical Reactivity and Derivatization Strategies for 3 Acetyl 8 Fluoroquinolin 4 1h One
Reactivity Profile of the 3-Acetyl Moiety in 3-Acetyl-8-fluoroquinolin-4(1H)-one
The 3-acetyl group is a key functional handle for a wide array of chemical transformations. Its electrophilic carbonyl carbon and acidic α-protons allow for numerous condensation, addition, and transformation reactions.
Condensation and Addition Reactions at the Acetyl Carbonyl
The acetyl group readily participates in condensation reactions with various nucleophiles. A notable example is the Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene (B1212753) compound. researchgate.netnih.gov In related systems, such as 3-acetyl-4-hydroxyquinolin-2(1H)-one, the acetyl group undergoes condensation with aromatic aldehydes. nih.gov This suggests that this compound can react with aldehydes in the presence of a base to form α,β-unsaturated ketones, which are valuable intermediates for further synthetic elaborations.
Furthermore, the acetyl carbonyl can undergo addition reactions. For instance, treatment of related 3-acetylcoumarins with the Vilsmeier-Haack reagent (DMF/POCl₃) results in the formation of β-chloroacrolein derivatives. mdpi.comresearchgate.net This reaction proceeds via the enolate form, which attacks the chloroiminium salt intermediate. mdpi.com
Transformation of the Acetyl Group to Other Functionalities
The 3-acetyl group serves as a precursor for the construction of various heterocyclic rings fused to the quinolone core. These transformations often begin with a condensation reaction at the acetyl group, followed by an intramolecular cyclization.
One significant transformation is the synthesis of pyrazolo[4,5-c]quinoline derivatives. The reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one with hydrazines in acetic acid leads to the formation of the corresponding pyrazole-fused quinolones. chemicalbook.com This reaction proceeds through the initial formation of a hydrazone, which then undergoes cyclization.
Similarly, isoxazolo[4,5-c]quinolines can be synthesized from the 3-acetylquinolone precursor. Treatment with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297) results in the formation of the fused isoxazole (B147169) ring system. nih.gov
The following table summarizes representative transformations of the acetyl group in analogous quinolinone systems:
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Hydrazine hydrate | Pyrazolo[4,5-c]quinoline | chemicalbook.com |
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Phenylhydrazine | 1-Phenylpyrazolo[4,5-c]quinoline | chemicalbook.com |
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Hydroxylamine hydrochloride, Sodium acetate | Isoxazolo[4,5-c]quinoline | nih.gov |
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Guanidine nitrate, Sodium acetate | Pyrimido[5,4-c]quinoline | nih.gov |
Chemical Transformations Involving the 8-Fluoro Substituent
The fluorine atom at the C-8 position significantly influences the electronic properties of the quinolone ring and provides a site for nucleophilic substitution.
Nucleophilic Aromatic Substitution (SNAr) Potential and Limitations
The 8-fluoro substituent is susceptible to nucleophilic aromatic substitution (SNAr), a reaction class where a nucleophile displaces a leaving group on an aromatic ring. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group activates the ring towards nucleophilic attack.
In the case of this compound, the quinolone core itself is electron-deficient, and the fluorine at C-8 is positioned ortho to the ring nitrogen (at position 1) and para to the C-5 carbon. While the acetyl group at C-3 has an electron-withdrawing effect, its influence on the C-8 position is transmitted through the ring system. In related fluoroquinolone systems, the presence of a nitro group at C-8 has been shown to facilitate the nucleophilic substitution of a leaving group at C-7. nih.gov This indicates that strong electron-withdrawing groups can significantly enhance the rate of SNAr reactions.
The substitution of the 8-fluoro group can be achieved with various nucleophiles, such as amines and alkoxides. For example, in the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) derivatives, the fluorine atom can be displaced by cyclic amines like morpholine (B109124) and pyrrolidine (B122466) at elevated temperatures. However, these reactions can sometimes be limited by side reactions, such as dehydrogenation, especially at higher temperatures.
Influence of Fluorine on Electron Density and Reactivity of the Quinolone Core
The fluorine atom at the C-8 position exerts a strong electron-withdrawing inductive effect, which lowers the electron density of the entire quinolone ring system. This has several consequences for the molecule's reactivity. The increased electrophilicity of the aromatic ring makes it more susceptible to nucleophilic attack, as discussed in the context of SNAr reactions.
Substituents at the C-8 position are known to modulate the biological activity of fluoroquinolones. For instance, a C-8-methoxy group has been shown to improve the bacteriostatic and bactericidal activity of fluoroquinolones against certain bacteria. While a direct comparison with a C-8 fluoro group is complex, it is established that C-8 substituents play a crucial role in the interaction of these molecules with their biological targets. The electronic perturbation caused by the 8-fluoro group can also influence the reactivity of other positions on the quinolone core.
Functionalization and Modification at the Quinolone Nitrogen (N1)
The nitrogen atom at the N1 position of the quinolone ring is a key site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the compound's properties.
N-alkylation and N-arylation are common strategies for modifying the quinolone scaffold. These reactions typically involve the deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl or aryl halide. For example, N-methylation of 3-acetyl-4-hydroxyquinolin-2(1H)-one can be achieved using methyl iodide in the presence of a base like sodium hydride or potassium carbonate. nih.gov
Copper-catalyzed Chan-Lam coupling provides an effective method for the N-arylation of 2-quinolones using phenylboronic acids. This reaction is tolerant of various functional groups on both the quinolone and the boronic acid. Similarly, palladium-catalyzed Buchwald-Hartwig amination can be employed for the N-arylation of related heterocyclic systems. These methods offer a versatile approach to introduce aryl and heteroaryl moieties at the N1 position, which is a common strategy in the development of kinase inhibitors and other biologically active molecules. The introduction of different substituents at N1 can significantly impact the electronic and steric properties, as well as the solubility of the resulting compounds.
Strategies for Diversification of the this compound Core
The diversification of the this compound core can be strategically approached by targeting its various reactive positions. These include the peripheral C2, C5, C6, and C7 positions of the quinolone ring, as well as the reactive acetyl group, which can serve as a handle for building more complex, fused ring systems.
Directed Functionalization at Peripheral Positions (C2, C5, C6, C7)
The regioselective functionalization of the quinolone ring is a powerful tool for fine-tuning the electronic and steric properties of the molecule. While specific studies on the directed functionalization of this compound are not extensively documented, the principles of C-H activation and functionalization of related quinoline (B57606) systems can be applied by analogy.
The C2 and C4 positions of the quinoline ring are generally the most electronically activated and susceptible to nucleophilic attack or metallation. However, the presence of the 4-oxo group in the target molecule alters this reactivity profile. The C5 and C7 positions are also viable sites for electrophilic substitution, and modern cross-coupling methodologies offer pathways to introduce a variety of substituents.
Table 1: Potential Directed Functionalization Reactions at Peripheral Positions
| Position | Reaction Type | Potential Reagents and Conditions | Expected Product |
| C2 | C-H Arylation | Aryl halides, Pd catalyst, directing group | 2-Aryl-3-acetyl-8-fluoroquinolin-4(1H)-one |
| C5 | Halogenation | N-Halosuccinimide (NBS, NCS) | 5-Halo-3-acetyl-8-fluoroquinolin-4(1H)-one |
| C6 | Nitration | HNO₃/H₂SO₄ | 6-Nitro-3-acetyl-8-fluoroquinolin-4(1H)-one |
| C7 | Amination | Buchwald-Hartwig amination of a C7-halo precursor | 7-Amino-3-acetyl-8-fluoroquinolin-4(1H)-one |
Annelation Reactions for Extended Ring Systems
The 3-acetyl group of this compound is a versatile handle for the construction of fused heterocyclic systems, a process known as annelation. These reactions lead to the formation of more complex, polycyclic structures with potentially novel biological activities.
One common strategy involves the reaction of the acetyl group with bifunctional reagents to build a new ring. For example, condensation of the 3-acetyl group with hydrazines or hydroxylamine can lead to the formation of fused pyrazole (B372694) or isoxazole rings, respectively.
A well-documented annelation reaction for analogous 3-acetyl-4-hydroxyquinolinones is the formation of pyrano[3,2-c]quinolones. This is typically achieved through a one-pot, three-component reaction involving an aldehyde, a malononitrile (B47326) or cyanoacetate, and the 4-hydroxyquinolone derivative nih.govacs.org. The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. While these examples start from a 4-hydroxy precursor, similar reactivity can be anticipated for the 4-oxo tautomer of the target compound.
Table 2: Examples of Annelation Reactions on Related Quinolone Scaffolds
| Starting Material Analogue | Reagents | Resulting Fused System |
| 4-Hydroxy-1-methyl-2(1H)-quinolone | Benzaldehyde, Malononitrile | Pyrano[3,2-c]quinolone |
| 4-Hydroxy-1-methylquinolin-2(1H)-one | Propargylic alcohols | Furo[3,2-c]quinolone or Pyrano[3,2-c]quinolone |
| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Hydrazine hydrate | Pyrazolo[3,4-c]quinolin-4(5H)-one |
The synthesis of pyrano[3,2-c]quinolones has been achieved using various catalysts, including taurine (B1682933) in an aqueous medium, highlighting a green chemistry approach to the diversification of the quinolone core acs.org. Furthermore, acid-catalyzed tandem reactions of 4-hydroxyquinolones with propargylic alcohols can lead to either pyrano[3,2-c]quinolones or furo[3,2-c]quinolones, depending on the reaction conditions and the structure of the alcohol rsc.orgrsc.org.
Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives
The systematic modification of the this compound scaffold and the subsequent evaluation of the reactivity of the resulting derivatives are crucial for understanding the interplay between chemical structure and chemical behavior. While specific SRR studies on this exact compound are limited in publicly available literature, general principles can be drawn from studies on related quinolone and fluoroquinolone structures.
The electronic nature of substituents on the quinolone ring significantly influences the reactivity of the entire molecule. The 8-fluoro substituent, being an electron-withdrawing group, is expected to impact the acidity of the N-H proton and the nucleophilicity of the aromatic ring. Studies on fluoroquinolones have consistently shown that the nature of the substituent at the C8 position has a profound effect on their biological activity and side-effect profile nih.gov. For instance, a halogen at the 8-position is known to improve oral absorption and activity against anaerobic bacteria nih.gov.
The reactivity of the 3-acetyl group is also modulated by the substituents on the quinolone ring. Electron-withdrawing groups on the aromatic system can enhance the electrophilicity of the acetyl carbonyl, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would have the opposite effect.
Table 3: Predicted Influence of Substituents on the Reactivity of the this compound Core
| Position of Substituent | Type of Substituent | Predicted Effect on Reactivity |
| C5 | Electron-donating (e.g., -OCH₃) | Decreased reactivity towards electrophiles, increased nucleophilicity of the ring |
| C5 | Electron-withdrawing (e.g., -NO₂) | Increased reactivity towards nucleophiles, decreased nucleophilicity of the ring |
| C7 | Bulky alkyl groups | Steric hindrance may direct reactions to other positions |
| N1 | Alkylation | Prevents tautomerization and may alter the conformation of the molecule |
In the broader context of fluoroquinolone antibiotics, structure-activity relationship studies have been extensive. It is well-established that the C-3 carboxylic acid (analogous to the 3-acetyl group in terms of its electron-withdrawing nature) and the C-4 keto group are essential for antibacterial activity, as they are involved in binding to the DNA gyrase enzyme asm.org. The substituent at N-1 and the group at C-7 are primary determinants of the potency and spectrum of activity nih.gov. While the target molecule is a quinolone and not a clinically used antibiotic, these principles of molecular recognition and reactivity provide a valuable framework for designing new derivatives with desired properties.
Computational and Theoretical Investigations of 3 Acetyl 8 Fluoroquinolin 4 1h One
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules like 3-Acetyl-8-fluoroquinolin-4(1H)-one. These methods provide deep insights into the molecule's reactivity, stability, and electrostatic nature.
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. rsc.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. rsc.org A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. ekb.eg For instance, a high HOMO energy corresponds to a lower ionization potential, indicating a greater tendency to donate electrons. Conversely, a low LUMO energy is associated with a higher electron affinity, signifying a greater ability to accept electrons.
Illustrative Data for FMO Analysis of a Quinolinone Derivative
| Parameter | Value (eV) | Significance |
| HOMO Energy | -6.2 | Indicates electron-donating capability. |
| LUMO Energy | -2.5 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 3.7 | Reflects chemical reactivity and kinetic stability. |
This table presents representative data for a generic quinolinone derivative to illustrate the typical values obtained from FMO analysis.
The Molecular Electrostatic Potential (MEP) map is an invaluable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. arabjchem.orgdeeporigin.com It visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red and yellow areas indicate negative electrostatic potential, corresponding to regions rich in electrons that are susceptible to electrophilic attack. arabjchem.org These are often found around electronegative atoms like oxygen and nitrogen. rsc.org Conversely, blue areas signify positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. arabjchem.org
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the acetyl and carbonyl groups, as well as the nitrogen atom in the quinoline (B57606) ring. Positive potential would be expected around the hydrogen atoms, particularly the one attached to the nitrogen in the ring. This information is crucial for predicting how the molecule will interact with other molecules and biological targets. nih.gov
Conformational Analysis and Tautomeric Equilibria
The three-dimensional structure and the potential for isomerization are key determinants of a molecule's biological activity and physical properties. Computational methods are essential for exploring these aspects.
Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule, known as conformers. For a molecule like this compound, which has a flexible acetyl group, multiple conformers can exist due to rotation around single bonds. Computational methods can systematically explore the potential energy surface to locate the global minimum energy conformer and other low-energy, stable conformers. This is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.
Quinolones, including this compound, can exist in different tautomeric forms, most commonly the keto (-C=O) and enol (-C-OH) forms. researchgate.net The position of this equilibrium can be significantly influenced by substituents and the solvent environment. rsc.org Computational studies, often using DFT methods, can accurately predict the relative energies of these tautomers, thereby determining which form is more stable under specific conditions. researchgate.net Generally, for 4-quinolones, the keto tautomer is found to be more stable. researchgate.net The presence of intramolecular hydrogen bonds can also play a crucial role in stabilizing a particular tautomeric form. rsc.org
Illustrative Data for Keto-Enol Tautomerism in a 4-Quinolone System
| Tautomer | Relative Energy (kcal/mol) | Stability |
| Keto form (4-quinolone) | 0.00 | More Stable |
| Enol form (4-hydroxyquinoline) | +5.2 | Less Stable |
This table provides representative energy differences between the keto and enol tautomers of a generic 4-quinolone, illustrating the typical preference for the keto form.
Molecular Modeling of Intermolecular Interactions
Understanding how a molecule interacts with its environment, such as solvent molecules or a biological receptor, is fundamental to predicting its behavior and function. Molecular modeling techniques, including molecular docking, are employed for this purpose. nih.gov These studies can predict the preferred binding mode of a molecule within the active site of a protein, identifying key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govresearchgate.net For fluoroquinolones, interactions with bacterial enzymes like DNA gyrase and topoisomerase IV are of particular interest. nih.gov Modeling these interactions can provide insights into the structure-activity relationships and guide the design of new derivatives with enhanced activity. nih.gov For example, studies on similar compounds have highlighted the importance of hydrogen bonding and π-π stacking in stabilizing the ligand-protein complex. nih.gov
Theoretical Docking Simulations with Model Biological Receptors
Theoretical docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to simulate the interaction between a ligand and a protein's binding site. For this compound, docking simulations can elucidate potential binding modes and affinities with various model biological receptors, offering clues to its possible pharmacological activities.
While specific docking studies on this compound are not extensively detailed in publicly available literature, the general principles of such investigations can be described. In a typical docking protocol, the three-dimensional structure of this compound would be energy-minimized and then placed into the active site of a target receptor. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol.
Table 1: Illustrative Example of Theoretical Docking Data
| Target Receptor | Putative Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Tyrosine Kinase | -8.5 | Val298, Leu354, Asp401 |
| DNA Gyrase | -7.9 | Ser83, Arg121, Gly77 |
| Topoisomerase IV | -8.2 | Glu87, Ser84, Ile102 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound's docking is not available.
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational changes, flexibility, and stability of this compound. These simulations are crucial for understanding how the molecule might adapt its shape upon binding to a receptor and for assessing the stability of the ligand-receptor complex.
An MD simulation of this compound, either in a solvent or within a protein binding site, would track the trajectory of each atom. Analysis of these trajectories can provide information on root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, particularly those based on quantum mechanics, can be used to predict various spectroscopic parameters of a molecule. These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima.
For instance, Density Functional Theory (DFT) is a common method used for these predictions. By calculating the electronic structure of the molecule, one can derive the magnetic shielding of each nucleus (related to NMR shifts) and the vibrational modes of the chemical bonds (related to IR spectroscopy).
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value (Hypothetical) |
| 1H NMR Chemical Shift (ppm) | 8.1 (d, H5), 7.5 (t, H6), 7.2 (d, H7), 2.6 (s, CH3) |
| 13C NMR Chemical Shift (ppm) | 198 (C=O, acetyl), 175 (C4), 155 (C8a), 140 (C8) |
| IR Vibrational Frequency (cm-1) | 1680 (C=O, acetyl), 1640 (C=O, quinolone), 1250 (C-F) |
| UV-Vis λmax (nm) | 280, 330 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific published theoretical spectroscopic predictions for this compound are not available.
Biological Relevance and Mechanistic Interrogations of 3 Acetyl 8 Fluoroquinolin 4 1h One and Its Derivatives
Rationale for Biological Exploration of Fluoroquinolinone Scaffolds
The fluoroquinolone scaffold, a core component of 3-Acetyl-8-fluoroquinolin-4(1H)-one, is a subject of intense scientific scrutiny due to its proven and potential therapeutic applications. nih.govnih.gov Historically, these scaffolds are the foundation of a major class of synthetic broad-spectrum antibiotics. mdpi.comnih.gov Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and cell division. nih.govyoutube.com This targeted disruption of bacterial processes has made fluoroquinolones vital in treating a wide array of infections, from urinary tract to respiratory infections. mdpi.com
The versatility of the quinolone structure allows for extensive chemical modification at several positions, which can significantly alter the compound's biological activity. nih.govasm.org This structural flexibility has driven research beyond antibacterial applications into areas such as anticancer, antiviral, and anti-inflammatory agents. nih.gov For instance, certain fluoroquinolone derivatives have demonstrated the ability to inhibit human topoisomerase II, an enzyme involved in cancer cell replication, highlighting their potential as anticancer drugs. mdpi.com The introduction of a fluorine atom, particularly at the C-6 position, was a major breakthrough, dramatically enhancing the molecule's potency and cell penetration. asm.orgtandfonline.com This success has spurred further investigation into the effects of fluorine and other substituents at various positions, including C-8, to create derivatives with improved efficacy, a broader spectrum of activity, and novel therapeutic applications. oup.commdpi.com
Mechanistic Studies of Biological Interactions (in vitro focus)
The primary and most studied mechanism of fluoroquinolone action is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govyoutube.com These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. Fluoroquinolones stabilize the complex formed between the enzyme and DNA, which leads to breaks in the DNA strands and ultimately results in bacterial cell death. youtube.com The specific target can vary, with topoisomerase IV often being the primary target in Gram-positive bacteria, while DNA gyrase is typically the main target in Gram-negative bacteria. youtube.com
The core 4-oxo-1,4-dihydroquinoline structure is essential for this inhibitory activity. The carbonyl and carboxyl groups at positions 4 and 3, respectively, are known to chelate with metal ions, which may play a role in the interaction with the enzyme-DNA complex. mdpi.com Research into derivatives has shown that modifications to the quinolone scaffold can modulate this enzyme-inhibiting activity. For example, some novel norfloxacin (B1679917) derivatives have been shown to inhibit not only gyrase and topoisomerase IV but also enzymes involved in cell wall synthesis, such as MreB and MurG, suggesting a polypharmacological effect. rsc.org While direct studies on this compound are limited, the established mechanism of the broader fluoroquinolone class provides a strong foundation for its expected biological action as an enzyme inhibitor.
The interaction between fluoroquinolones and their target enzymes is a highly specific process. The binding occurs within a pocket of the enzyme-DNA complex. The quinolone molecule intercalates into the DNA and interacts with specific amino acid residues of the enzyme. The C-3 carboxylic acid and C-4 keto group are crucial for binding to the DNA gyrase. asm.org
The fluorine atom, a key feature in many potent quinolones, is understood to enhance binding affinity to the gyrase-complex and improve cell penetration, likely due to increased lipophilicity. tandfonline.com Studies comparing fluorinated and non-fluorinated quinolones have demonstrated that a C-6 fluorine atom can improve gyrase-complex binding by a significant margin. tandfonline.com While the acetyl group at the C-3 position of this compound is a deviation from the more common carboxylic acid, its potential role in ligand-target recognition warrants further investigation. It may alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and specificity for various biological targets.
The primary molecular pathway modulated by fluoroquinolones is DNA replication and repair in bacteria, a direct consequence of inhibiting DNA gyrase and topoisomerase IV. nih.gov This inhibition triggers a cascade of events, including the cessation of DNA synthesis and the induction of the SOS response in bacteria, ultimately leading to cell death. youtube.com
Beyond this core pathway, research into fluoroquinolone derivatives suggests the potential to modulate other cellular processes. As anticancer agents, they are thought to interfere with the cell cycle of tumor cells by inhibiting human topoisomerase II, which is analogous to the bacterial enzymes. mdpi.com Some derivatives have also been designed to act as polypharmacological agents, impacting multiple targets. For instance, certain norfloxacin derivatives were found to affect peptidoglycan synthesis pathways, indicating a novel mechanism of action that could combat bacterial resistance. rsc.org The specific molecular pathways modulated by this compound would depend on its specific enzyme or receptor targets, which requires further dedicated experimental study.
Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives
The biological activity of quinolone derivatives is highly dependent on the nature and position of various substituents on the core bicyclic ring system. Key positions for modification that have been extensively studied include N-1, C-6, C-7, and C-8. asm.org
N-1 Position: Substituents at this position are crucial for potency.
C-6 Position: The presence of a fluorine atom at this position, as seen in most modern fluoroquinolones, dramatically increases antibacterial activity by enhancing both enzyme binding and cell penetration. asm.orgyoutube.com
C-7 Position: Substitutions with heterocyclic rings, such as a piperazinyl group, are known to improve the spectrum of activity, particularly against Gram-negative organisms. youtube.com
The following table summarizes the general influence of substituents at key positions on the quinolone core.
| Position | Typical Substituent | Influence on Biological Activity | Reference |
| N-1 | Alkyl, Cycloalkyl | Potency and Pharmacokinetics | asm.org |
| C-3 | Carboxylic Acid | Essential for DNA Gyrase Binding | asm.org |
| C-6 | Fluorine | Increased Potency, Cell Penetration | asm.orgtandfonline.com |
| C-7 | Piperazine, Pyrrolidine (B122466) | Spectrum of Activity, Potency | youtube.com |
| C-8 | Halogen, Methoxy | Gram-Positive Activity, Reduced Photosensitivity | oup.comyoutube.com |
The substituent at the C-8 position plays a significant role in fine-tuning the biological properties of fluoroquinolones. An 8-fluoro substituent, as present in this compound, has been associated with several key effects. For some quinolones, like sparfloxacin, an 8-fluoro group can shift the primary target from topoisomerase IV to DNA gyrase. oup.com
Contribution of the 3-Acetyl Group to Molecular Recognition and Activity
The 3-acetyl group, a key substituent on the quinolone ring, plays a significant role in the molecular recognition and biological activity of this class of compounds. Its presence introduces specific electronic and steric properties that can influence how the molecule interacts with its biological targets. researchgate.net
Research into the structure-activity relationships of quinolone derivatives has highlighted the importance of substituents at the C-3 position. The acetyl group, with its carbonyl moiety, can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for binding to the active sites of enzymes and receptors. researchgate.netnih.gov For instance, in the context of antibacterial quinolones that target DNA gyrase and topoisomerase IV, the 3-carboxyl group (a related functionality to the acetyl group) is known to be critical for binding to the enzyme-DNA complex. nih.govnih.gov This interaction is often mediated through a water-metal ion bridge, highlighting the importance of the oxygen atoms in this position. nih.gov
Furthermore, the steric bulk of the 3-acetyl group can influence the conformational preferences of the molecule, which in turn can affect its ability to fit into the binding pocket of a target protein. The size and orientation of this group can either enhance or hinder the binding affinity, depending on the specific topology of the active site. msu.edu
A variety of 3-acetyl-1,3,4-oxadiazoline derivatives have been synthesized and shown to possess significant biological potential, with some compounds exhibiting potent antibacterial activity. nih.gov This further underscores the importance of the acetyl group in mediating biological effects. nih.gov
Effects of Quinolone Core Modifications on Biological Target Engagement
The quinolone core itself is a critical determinant of biological activity, and modifications to this scaffold have been extensively explored to enhance target engagement and broaden the spectrum of activity. asm.orgnih.gov The core structure consists of a bicyclic system containing a nitrogen atom and a carbonyl group, which are essential for its biological function. researchgate.net
Key positions on the quinolone ring that have been the focus of modification include N-1, C-6, C-7, and C-8. asm.org The introduction of a fluorine atom at the C-6 position, as seen in this compound, is a common strategy that has been shown to significantly enhance antibacterial potency. asm.orgnih.gov This is attributed to improved binding to the DNA gyrase complex and increased cell penetration. asm.org
Substituents at the N-1 position are vital for antibacterial activity, with different groups influencing the steric and electronic properties of the molecule. msu.edunih.gov For example, the replacement of an ethyl group with a bulkier p-fluorophenyl group has been shown to have a significant impact on the biological activity of certain quinolones. msu.edu
The C-7 position is another critical site for modification, and the nature of the substituent at this position greatly influences the spectrum of activity, potency, and pharmacokinetic properties. researchgate.net Piperazine and pyrrolidinyl groups at this position have been shown to improve activity against both Gram-negative and Gram-positive bacteria. nih.gov
The following table summarizes the effects of modifications at different positions of the quinolone core:
| Position | Effect of Modification | Reference |
| N-1 | Vital for antibacterial activity; influences steric and electronic properties. | nih.gov |
| C-6 | A fluorine atom at this position generally enhances antibacterial potency by improving DNA gyrase binding and cell penetration. | asm.orgnih.gov |
| C-7 | The substituent at this position significantly influences the spectrum of activity, potency, and pharmacokinetics. | researchgate.net |
| C-8 | Modifications can influence the electronic distribution and conformation of the molecule. | mdpi.com |
Application of this compound as Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. Given the established biological activity of the quinolone scaffold, this compound and its derivatives hold potential as chemical probes to investigate various biological processes.
The ability of quinolones to inhibit bacterial DNA gyrase and topoisomerase IV makes them valuable tools for studying DNA replication and repair mechanisms in bacteria. mdpi.com By using a fluorescently labeled or biotinylated version of this compound, researchers could potentially visualize the localization of these enzymes within the cell or isolate and identify their binding partners.
Furthermore, the diverse biological activities reported for quinolone derivatives, including anticancer and anti-inflammatory properties, suggest that they may interact with a range of other cellular targets. researchgate.net this compound could be used in screening assays to identify novel protein targets, thereby elucidating new biological pathways and potential therapeutic intervention points.
The synthesis of a library of derivatives based on the this compound scaffold, with systematic variations at different positions, would be a valuable resource for structure-activity relationship studies. researchgate.net These studies could help in designing more potent and selective inhibitors for specific biological targets.
The following table outlines potential applications of this compound as a chemical probe:
| Application | Description |
| Studying DNA Replication and Repair | As inhibitors of DNA gyrase and topoisomerase IV, these compounds can be used to probe the function of these enzymes in bacterial cells. |
| Target Identification | Can be used in screening assays to identify new protein targets and biological pathways. |
| Structure-Activity Relationship (SAR) Studies | A library of derivatives can be used to understand the molecular basis of their biological activity and to design more potent and selective compounds. |
| Fluorescent Imaging | Fluorescently tagged derivatives could be used to visualize the subcellular localization of their targets. |
Advanced Methodologies and Future Research Trajectories for 3 Acetyl 8 Fluoroquinolin 4 1h One
High-Throughput Synthesis and Screening Methodologies for Derivatives
The exploration of the chemical space around the 3-Acetyl-8-fluoroquinolin-4(1H)-one scaffold necessitates efficient methods for generating and evaluating a large number of derivatives. High-throughput synthesis (HTS) techniques, such as parallel synthesis and automated reaction platforms, can be employed to rapidly create libraries of analogues with diverse substitutions at various positions of the quinolinone ring. organic-chemistry.org These methods often utilize multicomponent reactions or sequential reaction protocols to build molecular complexity in a streamlined fashion. eurekaselect.comrsc.org For instance, variations at the N-1, C-3, and C-7 positions of the quinolone scaffold have been shown to significantly influence the biological activity of these compounds. nih.gov
Once synthesized, these derivative libraries can be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. nih.gov HTS assays are designed to rapidly test thousands of compounds for their ability to interact with a specific biological target. This approach allows for the efficient identification of "hit" compounds that can be further optimized in the drug discovery process.
Table 1: Methodologies for High-Throughput Synthesis of Quinolone Derivatives
| Methodology | Description | Key Advantages |
| Parallel Synthesis | Simultaneous synthesis of a large number of compounds in separate reaction vessels. | Rapid generation of diverse compound libraries. |
| Automated Synthesis Platforms | Robotic systems that perform chemical reactions, purifications, and analyses. | High efficiency, reproducibility, and reduced manual labor. |
| Multicomponent Reactions | Reactions in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. | Atom economy, step efficiency, and rapid access to complex molecules. eurekaselect.com |
| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Precise control over reaction parameters, enhanced safety, and scalability. rsc.org |
Development of Advanced Analytical Techniques for Mechanistic Studies
Understanding the mechanism of action of this compound and its derivatives is crucial for their rational design and development. A variety of advanced analytical techniques are employed to study the interactions of these compounds with their biological targets and to elucidate their metabolic pathways. eurekaselect.comnih.gov
High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV), fluorescence (FLD), and mass spectrometry (MS), is a cornerstone for the analysis of quinolone derivatives. nih.govnih.gov HPLC-MS, in particular, offers high sensitivity and specificity, enabling the identification and quantification of compounds and their metabolites in complex biological matrices. nih.gov Other techniques like capillary electrophoresis (CE) and nuclear magnetic resonance (NMR) spectroscopy also play important roles in the structural characterization and analysis of these compounds. nih.gov
For mechanistic studies, techniques that probe the interaction with biological macromolecules are essential. For example, if the target is a DNA topoisomerase, assays that measure the inhibition of enzyme activity or the stabilization of the enzyme-DNA cleavage complex are employed. acs.orgnih.gov
Table 2: Advanced Analytical Techniques for Quinolone Research
| Analytical Technique | Application in Quinolone Research | Reference |
| HPLC-UV/FLD/MS | Separation, identification, and quantification of quinolones and their metabolites in various samples. | nih.gov |
| Capillary Electrophoresis (CE) | Separation of quinolone enantiomers and analysis in biological fluids. | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of novel quinolone derivatives. | nih.gov |
| Enzyme Inhibition Assays | Determining the potency of quinolones against their target enzymes (e.g., DNA gyrase, topoisomerase IV). | nih.gov |
| X-ray Crystallography | Determining the three-dimensional structure of quinolones bound to their target proteins. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and build predictive models. mdpi.comspringernature.com
For this compound, AI and ML can be used to:
Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives before they are synthesized. mdpi.com
De Novo Design: Generate novel molecular structures with desired properties using generative models. researchgate.net
Optimize Pharmacokinetic Properties: Predict absorption, distribution, metabolism, and excretion (ADME) properties to improve the drug-likeness of lead compounds.
Virtual Screening: Screen large virtual libraries of compounds to identify potential hits for a specific biological target. researchgate.net
By integrating AI and ML into the design-make-test-analyze cycle, researchers can more efficiently navigate the chemical space and prioritize the synthesis of compounds with the highest probability of success. springernature.com
Emerging Applications of the this compound Scaffold in Chemical Biology
The quinolinone scaffold is not only a privileged structure in medicinal chemistry but also a valuable tool in chemical biology. Chemical probes based on the this compound core can be designed to investigate biological processes and to identify and validate new drug targets. nih.gov
For instance, fluorescently labeled quinolone derivatives can be used to visualize the localization of their target enzymes within cells. acs.org Furthermore, by attaching reactive groups, quinolone-based probes can be used for covalent labeling and identification of binding partners. acs.org The development of such chemical tools can provide valuable insights into the mechanism of action of quinolones and their off-target effects.
Future Research Perspectives and Challenges in this compound Exploration
The future of research on this compound and its derivatives holds both promise and challenges. A key area of focus will be the development of derivatives with novel mechanisms of action to overcome existing resistance issues associated with fluoroquinolones. nih.govmdpi.com This may involve targeting different enzymes or cellular pathways.
Another important direction is the exploration of this scaffold for applications beyond its traditional antibacterial use, such as in anticancer or antiviral therapies. mdpi.comnih.gov The cytotoxic effects of some quinolin-4-ones against cancer cell lines suggest potential for development in this area. mdpi.com
Challenges in this field include the need for more predictive preclinical models to better translate in vitro findings to in vivo efficacy. Additionally, a deeper understanding of the structure-toxicity relationships is necessary to design safer quinolone-based compounds. mdpi.com Continued innovation in synthetic methodologies, analytical techniques, and computational approaches will be essential to address these challenges and unlock the full therapeutic potential of the this compound scaffold.
Q & A
Q. What computational strategies predict the binding affinity of this compound derivatives with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using SIRT1 (PDB: 5BTR) or kinase structures. Parameterize fluorine atoms with partial charges (HF/6-31G*). Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å over 100 ns) .
Q. How can DSC and TGA elucidate the thermodynamic stability of this compound?
- Methodological Answer : DSC identifies melting points (expected ~200–250°C for quinolinones) and phase transitions. TGA under N2 (10°C/min) quantifies decomposition onset (>250°C). Compare with analogs like 6-hydroxyquinolin-4-one, which shows stability up to 300°C .
Q. What mechanisms explain the bioactivity of fluorinated quinolinones, and how can they be validated experimentally?
- Methodological Answer : Fluorine enhances lipophilicity and metabolic stability. For SIRT1 inhibition (e.g., MHY2251 analog), perform enzyme assays (Fluor de Lys kit) and cellular apoptosis assays (Annexin V/PI staining). Use SAR studies to correlate 8-fluoro substitution with IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
